Product packaging for 5-Ethylpyrrolidin-3-ol(Cat. No.:)

5-Ethylpyrrolidin-3-ol

Cat. No.: B13158558
M. Wt: 115.17 g/mol
InChI Key: WSIDOUOBIBIIAT-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Pyrrolidine (B122466) Scaffold in Organic Synthesis

The pyrrolidine nucleus is a prevalent structural motif found in numerous natural alkaloids, such as nicotine (B1678760) and hygrine, and has been integral to the development of synthetic drugs. chemicalbook.comwikipedia.org Its significance in organic synthesis stems from its utility as a versatile building block. The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the creation of three-dimensional molecules, a desirable trait in drug design. nih.gov Furthermore, the nitrogen atom within the ring provides a point for substitution, influencing the compound's basicity and nucleophilicity. nih.govchemicalbook.com The ability to control the stereochemistry of substituents on the pyrrolidine ring makes it an invaluable tool for constructing complex molecular architectures with specific biological activities. nih.gov

Academic Relevance of Hydroxylated Pyrrolidine Derivatives

Hydroxylated pyrrolidine derivatives are of significant academic interest due to their presence in a wide range of biologically active natural products and their potential as therapeutic agents. acs.org These compounds, often referred to as polyhydroxylated pyrrolidines or azasugars, can act as inhibitors of various enzymes, such as glycosidases, making them relevant in the study and potential treatment of diseases like diabetes and cancer. tandfonline.com The hydroxyl groups enhance the molecule's hydrophilicity and provide additional points for hydrogen bonding interactions with biological targets. The stereochemical arrangement of these hydroxyl groups is crucial for their biological activity, and much research has been dedicated to the enantiospecific synthesis of various hydroxylated pyrrolidine isomers to explore their structure-activity relationships. acs.org

Scope and Research Focus on 5-Ethylpyrrolidin-3-ol within Contemporary Organic Chemistry

Within the broader context of hydroxylated pyrrolidines, this compound has emerged as a compound of interest in contemporary organic chemistry. Research on this specific derivative focuses on its potential as a chiral building block in the synthesis of more complex molecules. The presence of both an ethyl group at the 5-position and a hydroxyl group at the 3-position, along with the inherent chirality of the pyrrolidine ring, offers a unique combination of structural features for synthetic chemists to exploit. Current investigations likely center on developing efficient synthetic routes to access specific stereoisomers of this compound and exploring its utility in the creation of novel compounds with potential applications in medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B13158558 5-Ethylpyrrolidin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

5-ethylpyrrolidin-3-ol

InChI

InChI=1S/C6H13NO/c1-2-5-3-6(8)4-7-5/h5-8H,2-4H2,1H3

InChI Key

WSIDOUOBIBIIAT-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CN1)O

Origin of Product

United States

Synthesis and Characterization of 5 Ethylpyrrolidin 3 Ol

Established Synthetic Routes

While specific, detailed synthetic procedures for this compound are not extensively documented in widely available literature, general methods for the synthesis of substituted pyrrolidin-3-ols can be inferred. A common strategy involves the reduction of a corresponding pyrrolidin-3-one. For instance, a related compound, (3S,5R)-5-methylpyrrolidin-3-ol, can be synthesized from an aminohydroxybutyric acid precursor through esterification and subsequent lactam formation and reduction. Another general approach is the condensation of a cis-1,4-dihalo-2-butene with an appropriate amine, though this can sometimes result in low yields for the parent 3-pyrroline. orgsyn.org The synthesis of specific stereoisomers often requires chiral starting materials or the use of stereoselective reactions.

Spectroscopic and Analytical Data

The characterization of this compound relies on standard analytical techniques to confirm its structure and purity.

Property Data
Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
Monoisotopic Mass 115.09972 Da

Table 1: Basic Chemical Properties of this compound. nih.govchemsrc.comuni.lu

Spectroscopic data would be crucial for the definitive identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectra would provide detailed information about the connectivity and chemical environment of the atoms in the molecule. For example, in related hydroxylated pyrrolidines, the coupling constants and NOE correlations are used to determine the stereochemistry of the substituents. acs.org

Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight of the compound. Predicted collision cross-section (CCS) values for different adducts of this compound have been calculated, which can aid in its identification. uni.lu

Infrared (IR) Spectroscopy : IR spectroscopy would show characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-H and C-N bonds, confirming the presence of the hydroxyl and amine functional groups.

Elucidation of Reaction Mechanisms Pertaining to 5 Ethylpyrrolidin 3 Ol Synthesis and Transformations

Mechanistic Pathways of Pyrrolidine (B122466) Ring Formation

The synthesis of the pyrrolidine core can be achieved through various mechanistic routes, including radical, ionic, and intermediate-driven pathways. These methods allow for the construction of the heterocyclic system from acyclic precursors.

Radical cyclization reactions represent a powerful strategy for forming C-N bonds and constructing pyrrolidine rings. pharma.hrnumberanalytics.com A prominent example is the Hofmann–Löffler–Freytag (HLF) reaction, which proceeds via an intramolecular hydrogen atom transfer (HAT). numberanalytics.comacs.org The reaction is a multi-step process that begins with the activation of an amine. acs.org

The classical HLF reaction involves the following key steps:

N-Halogenation : An acyclic amine is treated with a halogen source to form an N-haloamine.

Radical Generation : Homolytic cleavage of the nitrogen-halogen bond, typically induced by light or heat, generates a nitrogen-centered radical. numberanalytics.comacs.org

1,5-Hydrogen Atom Transfer (HAT) : The highly reactive N-radical abstracts a hydrogen atom from the δ-carbon (the fifth carbon from the nitrogen). This intramolecular 1,5-HAT step is kinetically favored and results in the formation of a more stable carbon-centered radical. pharma.hrnih.gov

Cyclization : The carbon-centered radical undergoes cyclization to form the pyrrolidine ring. nih.gov

For the synthesis of a 5-substituted pyrrolidine like 5-Ethylpyrrolidin-3-ol, this mechanism shows high regioselectivity. acs.org Modern variations of this reaction utilize different methods for generating the initial radical, such as electrochemical oxidation of N-tosyl-protected amines chemistryviews.org or leveraging halogen bonding to induce C-H amination under visible light. organic-chemistry.org These strategies often operate under mild conditions and provide efficient access to a wide array of substituted pyrrolidines. chemistryviews.orgorganic-chemistry.org

StepMechanismIntermediate Species
1. Initiation Homolytic cleavage of N-X bond (e.g., via UV light)Nitrogen-centered radical
2. Translocation Intramolecular 1,5-Hydrogen Atom Transfer (HAT)δ-Carbon-centered radical
3. Propagation Halogen abstraction from another N-haloamine moleculeδ-Haloamine
4. Cyclization Intramolecular nucleophilic substitutionPyrrolidine ring

Table 1: Key Mechanistic Steps of the Hofmann-Löffler-Freytag Reaction.

The formation of the pyrrolidine ring can also proceed through ionic mechanisms involving carbocation intermediates. In a general sense, this involves the intramolecular cyclization of an amine onto a carbocation. The carbocation can be generated from various functional groups, such as an alkene via protonation or an alcohol via dehydration.

A specific example that utilizes carbocation chemistry is the tandem alkynyl aza-Prins–Ritter reaction. rsc.org This methodology can produce substituted pyrrolidines through the initial formation of a pyrrolidin-3-ylidenemethylium carbocation via a Prins cyclization, which is then trapped by a nucleophile in a subsequent Ritter reaction. rsc.org While not a direct cyclization to form the ring itself, it demonstrates the role of carbocation intermediates in the chemistry of pyrrolidine derivatives. ethernet.edu.et Another relevant process involves the reaction of N-alkyl pyrrolidines with chloroformates, which proceeds through a common ammonium (B1175870) ion intermediate that can lead to ring-opening, highlighting the involvement of charged intermediates in the chemistry of the pyrrolidine scaffold. acs.org

Enamines and iminium ions are key intermediates in many organic reactions and can be harnessed for pyrrolidine synthesis. makingmolecules.com An enamine is a nitrogen analog of an enol and is typically formed from the reaction of a ketone or aldehyde with a secondary amine. makingmolecules.com The resulting enamine is nucleophilic at the α-carbon.

An iminium ion, which contains a positively charged C=N double bond, is electrophilic and can be generated from the oxidation of tertiary amines or the condensation of a secondary amine with a carbonyl compound. makingmolecules.comresearchgate.netethz.ch The intramolecular reaction between an enamine and an iminium ion within the same molecule can lead to the formation of the pyrrolidine ring. For instance, N-arylpyrrolidine derivatives can react with tert-butyl hydroperoxide to form corresponding iminium ion and enamine intermediates in situ, which then undergo cycloaddition to yield complex polycyclic amines. researchgate.net This demonstrates the dual role of these intermediates in constructing the heterocyclic framework.

IntermediateFormationReactivityRole in Cyclization
Enamine Ketone/Aldehyde + Secondary AmineNucleophilic (at α-carbon)Acts as the intramolecular nucleophile. makingmolecules.com
Iminium Ion Oxidation of tertiary amine; Carbonyl + Secondary AmineElectrophilic (at carbon)Acts as the intramolecular electrophile for ring closure. researchgate.netnih.gov

Table 2: Role of Enamine and Iminium Ion Intermediates in Pyrrolidine Synthesis.

Computational chemistry has emerged as a powerful tool for investigating the intricate details of reaction mechanisms that are often difficult to probe through experimental means alone. For the synthesis and transformation of pyrrolidine derivatives, including this compound, computational studies provide invaluable insights into reaction pathways, transition state structures, and the factors governing product selectivity. Methodologies such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are employed to model these complex processes. rsc.org

Potential Energy Surface Analysis and Transition State Characterization

The potential energy surface (PES) is a fundamental concept in computational chemistry that maps the potential energy of a set of atoms as a function of their spatial coordinates. researchgate.netrsc.org For a chemical reaction, the PES provides a landscape of all possible geometric arrangements of the atoms involved, with valleys corresponding to stable intermediates and mountain passes representing transition states. The path of lowest energy connecting reactants to products through a transition state is known as the reaction pathway. beilstein-journals.orgnih.govresearchgate.net

Computational studies on the synthesis of the pyrrolidine ring, the core structure of this compound, have extensively utilized PES analysis to elucidate reaction mechanisms. For instance, in the synthesis of pyrrolidinedione derivatives, quantum chemical modeling has been used to investigate all stages of the reaction, including Michael addition, Nef-type rearrangement, and the final cyclization to form the pyrrolidine ring. researchgate.netrsc.org These studies identify the structures of intermediates and, crucially, characterize the transition states that connect them.

Transition state characterization involves determining the geometry and energy of the highest point on the minimum energy path between a reactant and a product. This structure represents the energy barrier that must be overcome for the reaction to proceed. e3s-conferences.org Computational analyses have shown that the energy barriers for key steps in pyrrolidine synthesis can vary significantly. For example, in one studied mechanism, the cyclization step to form the pyrrolidine ring from a protonated intermediate was found to have a very low activation energy of only 11.9 kJ mol⁻¹. rsc.orgrsc.org In contrast, a preceding tautomerization step required to form the necessary reactant structure had a much higher energy barrier of 178.4 kJ mol⁻¹. rsc.orgrsc.org Similarly, a proton transfer step within the mechanism was calculated to have a high barrier of 199.4 kJ mol⁻¹, which was significantly reduced to 84.9 kJ mol⁻¹ when assisted by a water molecule. rsc.org

In another example involving the transformation of pyrrolidines into cyclobutanes, DFT calculations identified the rate-determining step as the simultaneous cleavage of two C–N bonds with an activation energy of 17.7 kcal/mol. nih.gov The analysis of the PES also revealed competing pathways, such as a barrierless ring closure to the desired product and a β-fragmentation leading to byproducts. nih.gov

Reaction Step/TransformationComputational MethodCalculated Activation Energy (kJ mol⁻¹)Reference
Cyclization (protonated species) to form pyrrolidine ringDFT/MP211.9 rsc.org, rsc.org
Deprotonated nitromethane (B149229) addition to coumarinDFT/MP221.7 researchgate.net, rsc.org
Ring opening of lactone ringDFT/MP284.9 rsc.org
Oxygen migration within nitromethyl group (water-assisted)DFT/MP2142.4 rsc.org
Tautomerization of nitrosohydroxymethyl groupDFT/MP2178.4 rsc.org, rsc.org
Proton transfer from methylene (B1212753) to nitro groupDFT/MP2197.8 researchgate.net, rsc.org

Kinetic versus Thermodynamic Selectivity in Pyrrolidine Synthesis

When a reaction can yield two or more different products, the outcome is governed by either kinetic or thermodynamic control. acs.org The kinetically controlled product is the one that is formed the fastest, meaning it proceeds via the transition state with the lowest activation energy. diva-portal.org The thermodynamically controlled product is the most stable product, which corresponds to the lowest energy minimum on the potential energy surface. diva-portal.org

Computational studies are particularly adept at distinguishing between these two regimes by calculating the relative energies of both the transition states (kinetics) and the final products (thermodynamics). beilstein-journals.org For the synthesis of substituted pyrrolidines, DFT calculations have demonstrated that kinetic selectivity is often more significant than thermodynamic selectivity in the formation of the main products. beilstein-journals.orgnih.govresearchgate.net This implies that the product distribution is primarily determined by the relative heights of the energy barriers leading to the different possible products, rather than the ultimate stability of the products themselves.

A study on the reaction between a 3-pyrroline-2-one (B142641) derivative and an aliphatic amine to form a 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) provides a clear example. beilstein-journals.orgnih.gov The potential energy surface was calculated for various possible reaction pathways. The results showed that the main product observed experimentally is formed via the pathway with the lowest Gibbs free energy of activation (ΔG#), confirming kinetic control. beilstein-journals.orgnih.gov While one tautomer of a key intermediate was found to be slightly more stable than another (by 1.3 kcal·mol⁻¹ in the gas phase), the potential barrier for their interconversion was extremely low (0.5 kcal·mol⁻¹), indicating a rapid equilibrium. beilstein-journals.org

PathwayΔE (kcal·mol⁻¹)ΔH (kcal·mol⁻¹)ΔG (kcal·mol⁻¹)Product StabilityActivation Barrier (ΔG#)Control TypeReference
Path 1-35.6-35.2-35.3Most StableHighestThermodynamic beilstein-journals.org
Path 2-30.1-29.9-29.8Less StableLowestKinetic beilstein-journals.org

This interactive table summarizes the calculated thermodynamic parameters for two competing pathways in a pyrrolidine synthesis. Path 2, leading to a less stable product, has a lower activation barrier (ΔG#) and is therefore the kinetically favored route, which aligns with experimental observations.

The distinction between kinetic and thermodynamic control is crucial for designing synthetic routes that selectively yield a desired stereoisomer or constitutional isomer of a substituted pyrrolidine like this compound. By understanding the energy landscape of the reaction, chemists can manipulate reaction conditions, such as temperature, to favor either the kinetic or thermodynamic product. Lower temperatures typically favor the kinetic product, as there is insufficient energy to overcome the higher activation barrier to the thermodynamic product, while higher temperatures can allow the system to reach equilibrium and form the most stable product.

Derivatization and Analog Synthesis of 5 Ethylpyrrolidin 3 Ol

Chemical Modification of the Hydroxyl Group

The secondary hydroxyl group in 5-Ethylpyrrolidin-3-ol is a prime site for various chemical transformations, enabling the exploration of structure-activity relationships.

The hydroxyl group of pyrrolidin-3-ol derivatives can be readily converted into ethers or esters to alter properties such as lipophilicity and metabolic stability.

Etherification: This process typically involves the deprotonation of the hydroxyl group with a base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

Esterification: This can be achieved through several methods, including the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. chemguide.co.uk Another common method is the Steglich esterification, which uses coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method is particularly useful for its mild reaction conditions. nih.gov The reaction of the hydroxyl group with acyl chlorides or acid anhydrides also yields esters. chemguide.co.uk

Table 1: Examples of Etherification and Esterification Reactions on Pyrrolidin-3-ol Analogs

Starting Material Reagent Product Type Reference
(S)-1-Ethylpyrrolidin-3-ol Thionyl chloride Chloro-derivative google.com
(R)-1-Ethyl-3-pyrrolidinol Tosyl chloride or mesyl chloride Tosylate or Mesylate google.com

The stereochemistry of the hydroxyl group can be inverted through a Mitsunobu reaction. google.comgoogleapis.com This reaction allows for the conversion of an alcohol to a variety of other functional groups, such as an ester, with inversion of the stereocenter. google.com The reaction typically involves an acidic component, triphenylphosphine, and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). google.com For instance, (S)-(-)-N-benzyl-3-hydroxypyrrolidine can be converted to its (R)-(+) enantiomer using this method. google.comgoogleapis.com A redox-free variation of the Mitsunobu reaction has also been developed, which utilizes phosphine (B1218219) oxides as precursors for the phosphorus(V) reagent. rsc.org

The hydroxyl group can be transformed into a good leaving group to facilitate nucleophilic substitution reactions. This is a key step in the synthesis of many derivatives.

Halides: The hydroxyl group can be converted to a halide, such as a chloride, using reagents like thionyl chloride. For example, (S)-1-ethylpyrrolidin-3-ol can be reacted with thionyl chloride to generate (R)-3-chloro-1-ethylpyrrolidine. google.com

Mesylates and Tosylates: Sulfonate esters, such as mesylates and tosylates, are excellent leaving groups. They are prepared by reacting the alcohol with mesyl chloride or tosyl chloride, respectively, in the presence of a base. google.com

These activated intermediates can then be reacted with various nucleophiles to introduce a wide range of functional groups at the 3-position of the pyrrolidine (B122466) ring.

Functionalization at the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a nucleophilic center that can be readily functionalized.

N-Alkylation: This can be achieved by reacting the pyrrolidine with alkyl halides. researchgate.net Reductive amination is another powerful method, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent. nih.gov The Mitsunobu reaction can also be employed for the N-alkylation of certain nitrogen heterocycles. rsc.org

N-Acylation: The pyrrolidine nitrogen can be acylated using acyl chlorides or acid anhydrides to form amides. nih.gov

Table 2: Examples of N-Alkylation and N-Acylation Reactions on Pyrrolidine Analogs

Starting Material Reagent Product Type Reference
Pyrrolidine Acid anhydride N-acetyl pyrrolidine chegg.com
Pyrazolo[1,5-a]pyrimidin-3-amine Acetic anhydride, pyridine N-acetylated amine nih.gov

Amidation: The pyrrolidine nitrogen can participate in amidation reactions. For example, it can react with activated carboxylic acids to form amides. chegg.com An electrochemical method for the direct α-amidation of N-alkoxy- and N-aryloxycarbonyl pyrrolidines has also been developed. rsc.org

Urethane (B1682113) Formation: The reaction of the pyrrolidine nitrogen with an isocyanate or a related precursor leads to the formation of a urethane linkage. researchgate.netresearchgate.net Polyhydroxyurethanes (PHUs) can be synthesized through the reaction of cyclic carbonates with polyfunctional amines. specificpolymers.com

Role of Protecting Groups in Derivatization

In the derivatization of this compound, which possesses two key reactive sites—a secondary amine and a secondary alcohol—the use of protecting groups is fundamental. A protecting group is a molecular fragment that is temporarily introduced to render a functional group inert to specific chemical conditions. organic-chemistry.org This strategy prevents unwanted side reactions and allows for selective modifications at other positions of the molecule. organic-chemistry.org

The secondary amine in the pyrrolidine ring is nucleophilic and can react with a wide range of electrophiles. To control its reactivity, the amine is often converted into a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) derivative. organic-chemistry.orgtotal-synthesis.com This transformation effectively delocalizes the nitrogen's lone pair of electrons into the adjacent carbonyl group, diminishing its nucleophilicity. organic-chemistry.org

Similarly, the hydroxyl group at the C3 position is reactive and can be protected to prevent its interference in subsequent reactions. Common protecting groups for alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) ether, or acetals like tetrahydropyranyl (THP) ether. total-synthesis.comweebly.com

A key strategy in complex syntheses is the use of orthogonal protecting groups. These are groups that can be removed under distinct conditions. organic-chemistry.orgweebly.com For instance, a Boc group on the amine can be removed with acid, while a TBDMS group on the alcohol is cleaved with a fluoride (B91410) source. total-synthesis.comweebly.com This allows for the sequential deprotection and derivatization of the amine and alcohol, providing precise control over the synthetic route. The selection of a protecting group strategy is therefore a critical decision in the design of synthetic pathways involving this compound and its derivatives.

Table 1: Common Protecting Groups for Amine and Hydroxyl Functions

Functional Group Protecting Group Abbreviation Protection Reagent Deprotection Conditions
Amine tert-butoxycarbonyl Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂O Strong Acid (e.g., TFA, HCl)
Amine Benzyloxycarbonyl Cbz Benzyl chloroformate Catalytic Hydrogenation (e.g., H₂, Pd/C)
Amine Fluorenylmethyloxycarbonyl Fmoc Fmoc-Cl, Fmoc-OSu Base (e.g., Piperidine) total-synthesis.com
Hydroxyl tert-Butyldimethylsilyl TBDMS TBDMS-Cl, Imidazole Fluoride Source (e.g., TBAF, HF) weebly.com
Hydroxyl Tetrahydropyranyl THP Dihydropyran (DHP), Acid catalyst Aqueous Acid (e.g., HCl, AcOH) total-synthesis.com

Introduction of Substituents at Other Ring Positions

The functionalization of the pyrrolidine ring at positions other than C3 and C5 is a key avenue for creating structural diversity. Modern synthetic methods, particularly those involving direct C-H functionalization, have become powerful tools for introducing substituents at the C2 and C4 positions of the pyrrolidine core.

C-H Functionalization Methodologies

C-H functionalization refers to a class of reactions where a carbon-hydrogen bond is cleaved and replaced with a carbon-heteroatom or carbon-carbon bond. nih.gov These methods are highly atom-economical as they bypass the need for pre-installing a reactive handle (like a halide) onto the substrate. nih.gov

Several strategies have been developed for the C-H functionalization of pyrrolidines:

Transition-Metal Catalysis: Palladium-catalyzed reactions are prominent for the arylation of C(sp³)–H bonds. acs.org These reactions often employ a directing group attached to the pyrrolidine nitrogen, which coordinates to the metal center and positions it in proximity to a specific C-H bond, typically at the C2 or C4 position, facilitating its activation. acs.org Iron-catalyzed C-H amination has also been shown to convert aliphatic azides into substituted pyrrolidines. nih.gov

Redox-Neutral and Redox-Triggered Processes: These methods often proceed through the formation of an iminium ion intermediate. rsc.orgnih.gov For instance, an N-substituted pyrrolidine can be oxidized to an iminium ion, which is then susceptible to attack by a nucleophile, leading to functionalization at the α-carbon (C2 or C5). nih.govacs.org By using an internal oxidant, such as an o-benzoquinone derivative attached to the nitrogen, regioselective functionalization of one α-C-H bond over another can be achieved. nih.govacs.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for activating C-H bonds. d-nb.info This approach can be used for the dehydrogenative aromatization and sulfonylation of pyrrolidines, demonstrating a unique reactivity pathway for functionalization. d-nb.info

Table 2: Methodologies for C-H Functionalization of Pyrrolidine Rings

Methodology Catalyst/Reagent Type Typical Position Functionalized Type of Bond Formed
Directed C-H Activation Palladium (Pd) catalysts, Directing Group C2, C4 acs.org C-Aryl, C-Alkyl
Intramolecular C-H Amination Iron (Fe) or Rhodium (Rh) catalysts C2, C5 nih.gov C-N
Redox-Triggered Functionalization Internal Oxidants (e.g., o-benzoquinone) C2, C5 (α-positions) nih.govacs.org C-C, C-O
Photoredox Catalysis Iridium (Ir) or Ruthenium (Ru) photocatalysts C3 d-nb.info C-S (Sulfonylation)

Regioselective and Stereoselective Substitution Strategies

Achieving control over the position (regioselectivity) and three-dimensional orientation (stereoselectivity) of a new substituent is paramount in synthesis.

Regioselectivity in pyrrolidine functionalization is often dictated by the chosen methodology. In directed C-H activation, the structure of the directing group and the linker that tethers it to the ring can guide a metal catalyst to a specific C-H bond, favoring C4 over C2, for example. acs.org Conversely, methods that proceed via an iminium ion intermediate inherently favor functionalization at the α-carbon (C2 or C5), as this is the electrophilic site. rsc.org Studies on 2-substituted pyrrolidines have demonstrated that intramolecular redox-neutral reactions can exhibit high regioselectivity, functionalizing the secondary α-C–H bond (C5) in preference to a tertiary α-C–H bond. acs.org

Stereoselectivity is crucial when introducing new stereocenters. For this compound, introducing a substituent at C2 or C4 creates a new stereocenter, and its configuration relative to the existing centers at C3 and C5 must be controlled. This is typically achieved through:

Chiral Catalysis: Using a chiral catalyst can create a chiral environment around the substrate, favoring one stereochemical pathway over another. Iron-dipyrrin complexes, for example, have been used for the diastereoselective synthesis of 2,5-disubstituted pyrrolidines, yielding the syn diastereomer with high selectivity. nih.gov

Substrate Control: The existing stereocenters in the molecule can influence the stereochemical outcome of a reaction. The ethyl group at C5 and the hydroxyl group at C3 can sterically hinder one face of the molecule, directing an incoming reagent to the opposite face.

[3+2] Cycloaddition Reactions: While often used to construct the pyrrolidine ring itself, these reactions are benchmarks for stereocontrol. The reaction of azomethine ylides with dipolarophiles can generate multiple stereocenters in a single step with high levels of diastereoselectivity, guided by chiral auxiliaries or catalysts. acs.orgua.es The principles learned from these reactions inform strategies for the stereoselective derivatization of pre-existing pyrrolidine rings.

Synthesis and Resolution of Stereoisomers of this compound and its Derivatives

The compound this compound possesses stereocenters at the C3 and C5 positions. This gives rise to four possible stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The synthesis and isolation of a single, specific stereoisomer, such as (3S,5R)-5-Ethylpyrrolidin-3-ol, requires advanced asymmetric synthesis or resolution techniques. chiralen.com

Asymmetric Synthesis aims to create a specific stereoisomer directly. This can be accomplished by several means:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as the amino acids L-proline or 4-hydroxy-L-proline. mdpi.commdpi.com These precursors contain built-in stereocenters that are carried through the synthetic sequence to define the stereochemistry of the final product.

Chiral Auxiliaries: A chiral auxiliary is a temporary addition to an achiral starting material that directs the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. For example, chiral phosphoric acids have been used to catalyze aza-Michael reactions to form chiral pyrrolidines with high enantioselectivity. whiterose.ac.uk

Resolution is the process of separating a mixture of stereoisomers, most commonly a racemic mixture (a 1:1 mixture of two enantiomers).

Kinetic Resolution: This technique relies on the differential reaction rates of enantiomers with a chiral reagent or catalyst. rsc.orgrsc.org For example, an enzyme like lipase (B570770) can be used to selectively acylate one enantiomer of a racemic alcohol, allowing the unreacted enantiomer and the acylated product to be separated. rsc.org Dynamic kinetic resolution (DKR) is an advanced version where the unreactive enantiomer is continuously racemized, theoretically allowing for a 100% yield of the desired product. rsc.org

Chiral Chromatography: This is a physical separation method where a mixture of enantiomers is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and allowing for their separation.

Diastereomeric Crystallization: The racemic mixture is reacted with a chiral resolving agent to form a mixture of diastereomers. Diastereomers have different physical properties (e.g., solubility) and can often be separated by crystallization. Afterward, the resolving agent is removed to yield the separated enantiomers.

Table 3: Comparison of Methods for Obtaining Stereoisomers

Method Principle Application Advantages Limitations
Asymmetric Synthesis Creates a specific stereoisomer from achiral or chiral precursors using chiral catalysts or auxiliaries. mdpi.commdpi.com Large-scale production of a single enantiomer. High efficiency, avoids waste of unwanted isomer. Requires development of a specific stereoselective reaction.
Kinetic Resolution A chiral reagent/catalyst reacts faster with one enantiomer, allowing for separation. rsc.orgrsc.org Separation of racemic alcohols, amines, etc. Broadly applicable to many functional groups. Maximum theoretical yield of desired enantiomer is 50%.
Dynamic Kinetic Resolution Kinetic resolution combined with in-situ racemization of the slower-reacting enantiomer. rsc.org Overcomes the 50% yield limit of standard kinetic resolution. Can achieve >90% yield of a single enantiomer. Requires a compatible racemization catalyst.

Advanced Spectroscopic and Computational Characterization Methodologies for 5 Ethylpyrrolidin 3 Ol

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is fundamental for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR and FT-Raman spectra of 5-Ethylpyrrolidin-3-ol are expected to exhibit distinct bands corresponding to its primary functional groups: the hydroxyl (-OH), the secondary amine (-NH-), and the alkyl portions (ethyl and pyrrolidine (B122466) ring).

The O-H stretching vibration of the hydroxyl group typically appears as a broad, strong band in the FT-IR spectrum, generally in the region of 3400-3600 cm⁻¹. researchgate.net The N-H stretching vibration of the secondary amine in the pyrrolidine ring is expected in the 3300-3500 cm⁻¹ region. researchgate.net Aliphatic C-H stretching vibrations from the ethyl group and the pyrrolidine ring are anticipated in the 2850-3000 cm⁻¹ range. researchgate.net

Fingerprint region analysis is crucial for identifying bending vibrations. C-O stretching of the secondary alcohol is typically observed between 1100 and 1000 cm⁻¹, while C-N stretching vibrations appear in the 1250-1020 cm⁻¹ range. The presence of these characteristic bands in the spectra provides direct evidence for the key functional moieties within the this compound structure.

Table 1: Predicted Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Spectrum
O-H StretchingAlcohol (-OH)3400 - 3600 (Broad)FT-IR
N-H StretchingSecondary Amine (-NH)3300 - 3500FT-IR
C-H StretchingAlkane (-CH₂, -CH₃)2850 - 3000FT-IR, FT-Raman
C-O StretchingSecondary Alcohol1100 - 1000FT-IR
C-N StretchingSecondary Amine1250 - 1020FT-IR

For a precise assignment of vibrational modes, Normal Coordinate Analysis (NCA) is employed. This computational method calculates the fundamental vibrational frequencies of a molecule and describes the nature of these vibrations. researchgate.net The Potential Energy Distribution (PED) is calculated alongside NCA to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. researchgate.net

This analysis is typically performed using Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netresearchgate.net For a molecule like this compound, PED analysis would definitively assign complex vibrations in the fingerprint region where modes are often coupled. For instance, it could differentiate between C-C stretching, CH₂ rocking, and C-N stretching modes that may overlap, providing a highly detailed and unambiguous assignment of the vibrational spectrum. researchgate.net While specific PED calculations for this compound are not publicly available, this methodology is standard for the definitive characterization of novel heterocyclic structures. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments work in concert to establish the precise structure of this compound.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. libretexts.org

For this compound, the proton attached to the hydroxyl-bearing carbon (H-3) is expected to be found downfield due to the deshielding effect of the oxygen atom. Similarly, the protons on carbons adjacent to the nitrogen atom (H-2 and H-5) will also be shifted downfield. The ethyl group will show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, assuming free rotation and coupling to each other.

In the ¹³C NMR spectrum, the carbon atom bonded to the hydroxyl group (C-3) would exhibit a chemical shift in the range of 60-75 ppm. libretexts.orgnih.gov The carbons adjacent to the nitrogen (C-2 and C-5) would also be deshielded and appear in the 40-65 ppm range. nih.govrsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Position Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
C1' (Ethyl CH₃)0.9 - 1.2 (t)10 - 15
C2' (Ethyl CH₂)2.4 - 2.8 (q)45 - 55
C22.5 - 3.2 (m)50 - 60
C34.0 - 4.5 (m)65 - 75
C41.5 - 2.2 (m)30 - 40
C52.8 - 3.5 (m)55 - 65
OHVariable (Broad singlet)-
NHVariable (Broad singlet)-
(Predicted values based on analogous structures and general NMR principles. Multiplicity: s=singlet, t=triplet, q=quartet, m=multiplet)

Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between H-2 and H-3, H-3 and H-4, and H-4 and H-5, confirming the connectivity within the pyrrolidine ring. It would also show a clear correlation between the methyl and methylene protons of the ethyl group. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). emerypharma.com This technique allows for the unambiguous assignment of each carbon atom that has attached protons. For example, the proton signal at ~4.2 ppm would correlate with the carbon signal at ~70 ppm, definitively assigning these to H-3 and C-3, respectively. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). emerypharma.com This is particularly powerful for identifying connections through quaternary carbons or heteroatoms. In this compound, an HMBC experiment would be critical to confirm the position of the ethyl group. Correlations would be expected from the methylene protons of the ethyl group (H-2') to both C-5 of the ring, confirming its attachment at the 5-position. youtube.com

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₆H₁₃NO, Molecular Weight: 115.18 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition. nih.gov

In an electrospray ionization (ESI) source, the compound would primarily be observed as its protonated adduct, [M+H]⁺, at an m/z of approximately 116.1070. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ (m/z 138.0889), might also be detected. uni.lu

The fragmentation pattern in tandem MS (MS/MS) would likely involve characteristic losses. A common fragmentation pathway for alcohols is the neutral loss of water (H₂O, 18 Da), leading to a fragment ion at m/z 98.0969. uni.lu Cleavage of the ethyl group (C₂H₅, 29 Da) is another plausible fragmentation pathway. Analysis of these fragments helps to confirm the presence of the hydroxyl and ethyl substituents on the pyrrolidine core.

Table 3: Predicted Mass Spectrometry Data for this compound

Adduct / Fragment Formula Predicted m/z
[M+H]⁺[C₆H₁₄NO]⁺116.1070
[M+Na]⁺[C₆H₁₃NNaO]⁺138.0889
[M+H-H₂O]⁺[C₆H₁₂N]⁺98.0969
(Data sourced from predicted values for this compound) uni.lu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by providing its exact mass. For pyrrolidine derivatives, HRMS is employed to confirm their elemental composition with high accuracy. rsc.org In the analysis of related structures, such as α-aryl substituted pyrrolidines, HRMS (ESI) has been successfully used to confirm the calculated exact mass of the protonated molecule [M+H]+. rsc.org For instance, the exact mass of a related pyrrolidine derivative was calculated as 365.2224 and found to be 365.2222, demonstrating the precision of HRMS. rsc.org This level of accuracy is essential for distinguishing between compounds with similar nominal masses but different elemental compositions.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for detecting the molecular ions of polar compounds like this compound. ESI-MS is frequently used to confirm the molecular weight of pyrrolidine-based compounds. The technique typically generates protonated molecules [M+H]+ in positive ion mode. nih.govnih.gov For example, in the analysis of 1-ethyl-2-pyrrolidone, a related compound, the [M+H]+ ion was detected at an m/z of 114.0913. nih.gov ESI-MS is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures and verify the purity of synthesized compounds.

Quantum Chemical Computations for Molecular Properties

Computational methods, particularly those based on quantum chemistry, offer profound insights into the molecular properties of compounds like this compound.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Predictions

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure of many-body systems. wikipedia.org The B3LYP functional is a popular hybrid functional used in DFT calculations for organic molecules. nih.gov DFT calculations are employed to optimize the molecular geometry, predicting bond lengths and angles, which can then be compared with experimental data from techniques like XRD. mdpi.com Furthermore, DFT can be used to predict various spectroscopic properties, aiding in the interpretation of experimental spectra. wikipedia.orgnih.gov

HOMO-LUMO Energy Gap and Charge Transfer Characteristics

The electronic properties of a molecule, such as this compound, are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability, reactivity, and electronic transition behavior. latrobe.edu.auscirp.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. latrobe.edu.au Conversely, a small gap indicates a molecule is more reactive and can be easily excited. scirp.org This energy gap is instrumental in understanding the intramolecular charge transfer (ICT) characteristics of a molecule. researchgate.net When a molecule absorbs light with energy equal to or greater than its HOMO-LUMO gap, an electron is promoted from the HOMO to the LUMO, a process that can lead to a redistribution of electron density and is fundamental to the molecule's spectroscopic properties. rsc.org

For pyrrolidine derivatives, computational studies using DFT methods, such as B3LYP, are commonly employed to calculate the energies of these frontier orbitals. researchgate.netrsc.org The introduction of different substituent groups onto the pyrrolidine ring can significantly alter the HOMO and LUMO energy levels. Electron-donating groups (EDGs) tend to raise the HOMO energy level, while electron-withdrawing groups (EWGs) lower the LUMO energy level. latrobe.edu.au Both effects typically lead to a reduction in the HOMO-LUMO gap, which can enhance the charge transfer characteristics within the molecule. scirp.orgrsc.org

In the case of this compound, the ethyl group at the C5 position and the hydroxyl group at the C3 position would influence its electronic properties. DFT calculations on related substituted pyrrolidines have shown that such alkyl and hydroxyl groups play a role in defining the molecular orbital landscape. rsc.orgresearchgate.net The nitrogen atom's lone pair electrons also contribute significantly to the HOMO, making it a key site for molecular interactions.

Table 1: Illustrative HOMO-LUMO Gap Data for Heterocyclic Compounds from Computational Studies This table presents example data for related heterocyclic systems to illustrate typical values obtained through DFT calculations, as specific data for this compound is not available.

Compound/Derivative ClassMethodHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Source
Pyrazolo Pyrimidine DerivativesB3LYP/6-311+G**--Varies researchgate.net
Salen DerivativesB3LYP/6-311G(d,p)VariesVaries4.359 - 13.455 (a.u.) scirp.org
Pyrrolo[3,2-b]pyrrole DerivativesDFT--Varies rsc.org
Pyrano[2,3-b]indolizin-2-onesDFTVariesVaries~2.7 rsc.org

Note: The values are highly dependent on the specific molecule, substituents, and the level of theory used in the calculation.

Molecular Docking and Protein Binding Affinity Predictions of Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger protein receptor. This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. jptcp.comresearchgate.net The pyrrolidine scaffold is a versatile and privileged structure in medicinal chemistry, frequently appearing in drugs and biologically active compounds. nih.govresearchgate.net

Derivatives of this compound could be designed and evaluated in silico for their potential to bind to various protein targets. The binding affinity is often reported as a binding energy score (in kcal/mol) or as an inhibition constant (Ki). A lower binding energy score generally indicates a more favorable and stable interaction between the ligand and the protein. jptcp.com

Studies on a wide range of pyrrolidine derivatives have demonstrated their potential as inhibitors for various enzymes and receptors. For instance, different N-substituted pyrrolidine derivatives have been docked against the GABA receptor, showing varying binding affinities. jptcp.com Similarly, derivatives have been investigated as inhibitors of α-amylase, α-glucosidase, and the 5-HT6 receptor. nih.govacs.org These studies reveal that the nature and position of substituents on the pyrrolidine ring are critical for achieving high binding affinity and selectivity. The interactions often involve hydrogen bonds (e.g., with the hydroxyl group of a pyrrolidinol) and hydrophobic interactions with the protein's active site residues. nih.govscienceopen.com

Table 2: Examples of Predicted Binding Affinities for Various Pyrrolidine Derivatives This table provides data from molecular docking studies of various pyrrolidine-containing compounds to illustrate the application of this methodology.

Derivative/CompoundTarget ProteinBinding Energy (kcal/mol)Key Interaction FeatureSource
2-(pyrrolidin-1-yl)ethan-1-amineGABA Receptor (4COF)-3.7- jptcp.com
1-propyl-H-pyrrolidineGABA Receptor (4COF)-3.4- jptcp.com
1-butyl-1H-pyrrolidineGABA Receptor (4COF)-3.6- jptcp.com
Pyrrolidine Derivative 3gα-Glucosidase-8.1- nih.gov
Pyrrolidine Derivative 3fα-Glucosidase-7.3- nih.gov
2-phenyl-1H-pyrrole-3-carboxamide (S-enantiomer)5-HT6 Receptor-Salt bridge with D3.32 acs.org
N-(4,6-di(pyrrolidin-1-yl)quinazolin-2-yl) amide scaffoldSoluble epoxide hydrolase (sEH)Varies- arxiv.org

These examples underscore the utility of molecular docking in rational drug design. For derivatives of this compound, the ethyl and hydroxyl groups would be key determinants in their interaction with a protein's binding pocket, influencing both the affinity and the specificity of the binding. nih.govscienceopen.com

Utilization in the Synthesis of Complex Heterocyclic Systems

The this compound scaffold serves as a foundational element for the assembly of intricate heterocyclic systems. The inherent functionality of the pyrrolidinol ring allows for its elaboration into fused, spirocyclic, and other complex polycyclic structures that are of significant interest in medicinal chemistry.

A key strategy involves using the pyrrolidine ring as a template, where the amine and hydroxyl groups act as handles for further chemical transformations. For instance, synthetic routes have been developed where a related chiral pyrrolidin-3-ol undergoes reactions to form more complex substituted pyrrolidines. google.com One documented approach involves the conversion of (3R)-pyrrolidin-3-ol into a (3R)-1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-ol intermediate, which is a crucial precursor in the synthesis of Darifenacin, a drug used to treat overactive bladder. google.com This highlights how a simple pyrrolidinol core can be integrated into a larger, more complex heterocyclic framework.

Furthermore, enzymatic methods have been explored for the synthesis of substituted pyrrolidinols. Chemoenzymatic strategies, such as the aldolase-catalyzed addition of nucleophiles to aminoaldehydes, have been successfully employed to create functionalized N-heterocycles. csic.es For example, one study demonstrated the synthesis of (3R,4R,5R)-5-ethyl-4-methylpyrrolidin-3-ol through such a method, showcasing a sophisticated approach to building complex, stereochemically-defined pyrrolidine structures. csic.es These methods open avenues to novel heterocyclic systems that may not be accessible through traditional synthetic chemistry.

The table below summarizes examples of complex heterocyclic systems derived from pyrrolidinol scaffolds.

Starting ScaffoldReaction TypeResulting Complex SystemApplication/Significance
(3R)-pyrrolidin-3-olN-alkylation1-Substituted pyrrolidin-3-olIntermediate for Darifenacin google.com
N-Cbz-amino aldehydeAldolase-catalyzed aldol (B89426) addition & reductive amination(3R,4R,5R)-5-ethyl-4-methylpyrrolidin-3-olStereoselective synthesis of highly substituted pyrrolidines csic.es
AminoheterocyclesThree-component condensationFused dihydropyridinone systemsDevelopment of novel fused heterocyclic structures osi.lv

Integration into Natural Product Analogues and Designed Scaffolds

Natural products provide biologically pre-validated starting points for drug discovery. rsc.org The this compound scaffold, with its chiral centers and functional groups, is an ideal starting point for creating analogues of natural products. This strategy, often termed "diverted total synthesis" (DTS), allows for the modification of a core structure to improve properties like potency, selectivity, and pharmacokinetics. rsc.org

While specific examples detailing the direct use of this compound in the synthesis of a named natural product analogue are proprietary or less documented in public literature, the principle is widely applied. The pyrrolidine ring is a core component of many alkaloids and other bioactive natural compounds. core.ac.uk Synthetic chemists can use building blocks like (3R,5S)-5-Ethylpyrrolidin-3-ol to construct analogues that mimic the three-dimensional shape and pharmacophoric features of a natural product, while introducing novel functionality via the ethyl and hydroxyl groups.

This approach allows for the systematic exploration of the structure-activity relationship (SAR). For example, a study on BCL6 protein degraders, which used substituted piperidines (a six-membered ring analogue of pyrrolidine), found that only the (3R,5S) stereoisomer of a 3-hydroxy-5-methyl piperidine (B6355638) derivative was effective. nih.gov This demonstrates the critical importance of the specific stereochemistry of the scaffold, a principle that directly applies to the use of chiral this compound in designing bioactive molecules.

Development of Chemical Libraries Based on the Pyrrolidinol Core

In modern drug discovery, fragment-based screening and high-throughput screening (HTS) rely on large collections of diverse small molecules, known as chemical libraries. The pyrrolidine scaffold is highly valued for these libraries due to its three-dimensional character, which allows for better exploration of chemical space compared to flat aromatic rings.

This compound is an excellent starting point for building such libraries. Chemical suppliers often provide this compound as a building block with the explicit purpose of enabling the synthesis of analogues for library creation. enaminestore.com The synthetic accessibility and the presence of multiple reaction sites on the molecule (the nitrogen and oxygen atoms) allow for the rapid generation of a large number of derivatives through parallel synthesis.

A library based on the this compound core would feature variations at several positions:

N-1 Position: The secondary amine can be readily alkylated, acylated, or used in reductive amination to introduce a wide variety of substituents.

O-3 Position: The hydroxyl group can be etherified, esterified, or used as a handle for attachment to other molecular fragments.

C-5 Position: The ethyl group provides a specific lipophilic interaction point and stereochemical definition.

The development of such libraries provides a powerful tool for identifying new lead compounds for a range of biological targets.

Library Design StrategyCore ScaffoldDiversification PointsPotential Applications
Parallel SynthesisThis compoundN-1 (Amine), O-3 (Hydroxyl)High-Throughput Screening (HTS), Fragment-Based Drug Discovery (FBDD) enaminestore.com
Fragment-Based DesignPyrrolidine CoreFunctional group vectorsIdentification of initial hits for lead optimization

Role in the Creation of Chiral Ligands and Catalysts

Asymmetric catalysis, which enables the synthesis of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. google.com This field relies heavily on the use of chiral ligands that coordinate to a metal center to create a chiral catalyst.

The stereochemically defined structure of this compound makes it an attractive precursor for the synthesis of novel chiral ligands. Its structural features are reminiscent of those found in highly successful "privileged" ligand classes. The pyrrolidine ring provides a rigid backbone, while the stereocenters at positions 3 and 5 can effectively control the spatial arrangement of the catalytic site, leading to high enantioselectivity. google.comuni.lu

The synthesis of these ligands typically involves modifying the amine and hydroxyl groups to introduce coordinating atoms, such as phosphorus (in phosphine (B1218219) ligands) or other nitrogen or oxygen atoms. uni.lu The ethyl group at the C-5 position can help to create a specific chiral pocket around the metal center, influencing which face of a substrate can approach and react. While specific, named ligands derived directly from this compound are not widely reported in general literature, its utility as a chiral building block for this purpose is clear from its inclusion in chiral chemical catalogs. bldpharm.com The principle is well-established with similar molecules; for example, (3S,5R)-5-methylpyrrolidin-3-ol is noted for its use as a chiral building block in synthesizing enantiomerically pure compounds.

Conclusion

5-Ethylpyrrolidin-3-ol represents a fascinating and synthetically useful molecule within the class of hydroxylated pyrrolidines. Its combination of a chiral pyrrolidine (B122466) core with ethyl and hydroxyl substituents provides a rich platform for stereoselective synthesis and the development of novel chemical entities. While detailed research on this specific compound is still emerging, its foundational structure, rooted in the well-established significance of the pyrrolidine scaffold, positions it as a valuable building block for future discoveries in organic and medicinal chemistry. Further exploration of its synthesis, reactivity, and incorporation into larger, more complex molecules will undoubtedly continue to be a fruitful area of investigation.

Synthetic Routes to this compound and its Analogs

The pyrrolidine ring is a fundamental scaffold in a vast array of natural products, pharmaceuticals, and catalysts. The synthesis of substituted pyrrolidines, such as this compound, is a significant focus of organic chemistry. Various synthetic methodologies have been developed to construct and functionalize this important heterocyclic system. These strategies range from classical cyclization reactions to modern multicomponent and cascade processes, often with a focus on controlling stereochemistry.

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